

Methyl 4-methoxyacetoacetate IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 4-methoxyacetoacetate

Cat. No.: B150995

[Get Quote](#)

An In-depth Technical Guide to **Methyl 4-methoxyacetoacetate**

Introduction

Methyl 4-methoxyacetoacetate is a versatile organic compound that serves as a key intermediate in various chemical syntheses. Its utility is particularly notable in the pharmaceutical industry, where it is a precursor for the synthesis of a range of biologically active molecules, including anti-inflammatory and anti-bacterial agents. This guide provides a comprehensive overview of its chemical identity, physical and chemical properties, a detailed synthesis protocol, and its applications.

IUPAC Name and Chemical Structure

The nomenclature and structure of a molecule are fundamental to its identity in the chemical sciences.

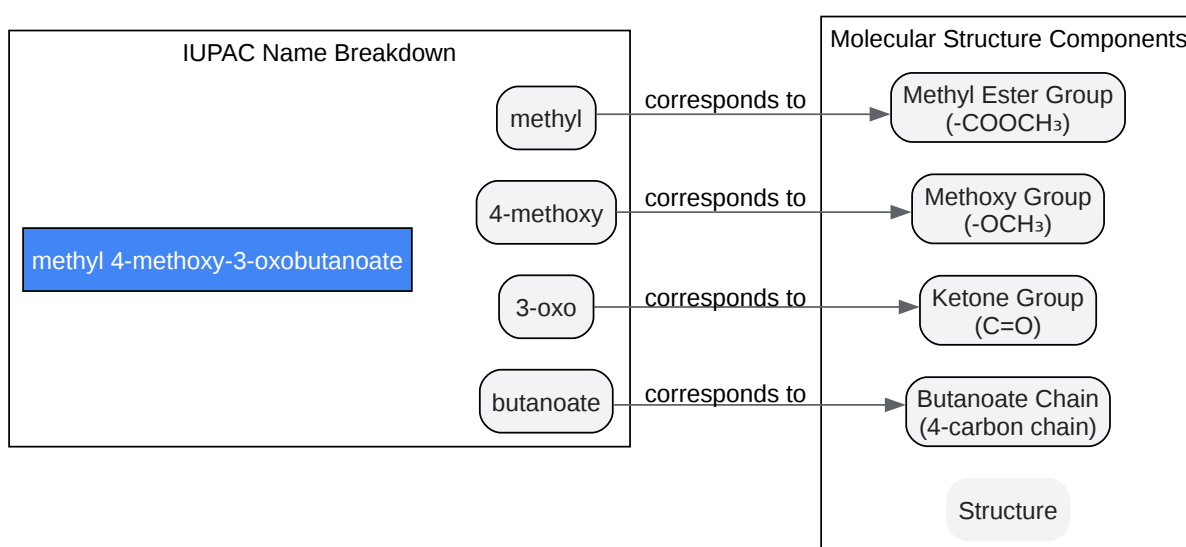
IUPAC Name: The formal name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) guidelines is methyl 4-methoxy-3-oxobutanoate.^[1]

Chemical Structure: The structure of **methyl 4-methoxyacetoacetate** is characterized by a four-carbon butanoate chain with a methoxy group at the fourth carbon and a ketone at the third position. It also features a methyl ester group.

- Molecular Formula: C₆H₁₀O₄^[1]

- SMILES: COCC(=O)CC(=O)OC^[1]
- InChI: 1S/C6H10O4/c1-9-4-5(7)3-6(8)10-2/h3-4H2,1-2H3^[1]

Below is a diagram illustrating the relationship between the IUPAC name and the molecular structure.



[Click to download full resolution via product page](#)

Diagram 1: IUPAC Name and Structural Correlation.

Physicochemical Properties

A summary of the key physical and chemical properties of **methyl 4-methoxyacetoacetate** is presented below.

Property	Value	Reference(s)
Molecular Weight	146.14 g/mol	[1][2]
Appearance	Colorless, clear, oily liquid	[3]
Density	1.129 g/mL at 25 °C	[2]
Boiling Point	89 °C at 8.5 mmHg	[2]
Flash Point	89.44 °C (Closed cup)	[4]
Refractive Index	n ₂₀ /D 1.431	[2]
Solubility	Highly soluble in polar organic solvents, slightly soluble in water.	
CAS Number	41051-15-4	[1]

Experimental Protocol: Synthesis

The predominant method for synthesizing **methyl 4-methoxyacetoacetate** is through the nucleophilic substitution of methyl 4-chloroacetoacetate with a methoxide source.[5]

Objective: To synthesize **methyl 4-methoxyacetoacetate** from methyl 4-chloroacetoacetate and sodium methylate.

Materials:

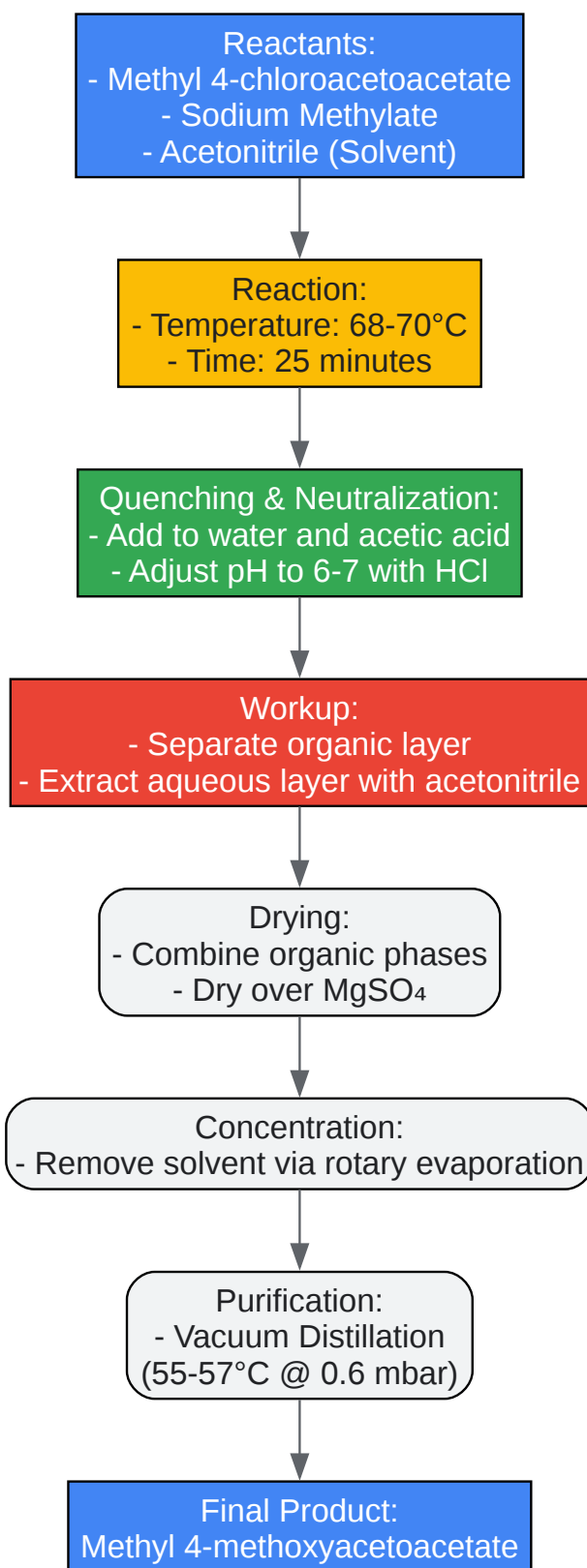
- Sodium methylate (113.4 g, 2.1 mol)
- Acetonitrile (150 ml for reaction, 600 ml for extraction)
- Methyl 4-chloroacetoacetate (150.5 g, 1 mol)
- Distilled water (350 ml)
- Acetic acid (9 g)
- 32% Hydrochloric acid

- Magnesium sulfate

Procedure:

- Suspend sodium methylate in 150 ml of acetonitrile in a reaction vessel.
 - Over a period of 5 minutes, add methyl 4-chloroacetoacetate to the suspension. The reaction is exothermic; maintain the temperature between 68-70°C by cooling.
 - After the addition is complete, continue stirring the mixture at 70°C for an additional 25 minutes.
 - Pour the reaction mixture into a solution of 350 ml of distilled water and 9 g of acetic acid.
 - Adjust the pH of the solution to 6-7 by adding 32% hydrochloric acid.
 - Transfer the mixture to a separating funnel and separate the organic layer.
 - Extract the aqueous layer three times with 200 ml of acetonitrile each time.
 - Combine all organic phases and dry them over magnesium sulfate.
 - Concentrate the dried organic phase on a rotary evaporator to remove the solvent.
 - The crude product is then purified by distillation at 55°-57° C under a pressure of 0.6 mbar.
- [6]

The following diagram illustrates the general workflow for this synthesis.



[Click to download full resolution via product page](#)

Diagram 2: General Experimental Workflow for Synthesis.

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

- ^1H NMR: Proton NMR spectral data is available and can be used to confirm the presence of the different types of protons in the molecule.[\[1\]](#)[\[7\]](#)
- ^{13}C NMR: Carbon NMR provides information about the carbon skeleton of the molecule.[\[1\]](#)
- Mass Spectrometry (MS): GC-MS data is available, which helps in determining the molecular weight and fragmentation pattern.[\[1\]](#)
- Infrared Spectroscopy (IR): IR spectra show the characteristic absorption bands for the functional groups present, such as the ester and ketone carbonyl groups.[\[1\]](#)[\[8\]](#)

Applications in Research and Development

Methyl 4-methoxyacetoacetate is a valuable building block in organic synthesis. It has been utilized in the one-pot, three-component Biginelli cyclocondensation reaction to generate a library of dihydropyrimidine derivatives.[\[3\]](#)[\[9\]](#) Furthermore, it serves as a reactant in the formation of an abiotic porphyrinogen in aqueous solutions.[\[3\]](#) Its role as a key intermediate in the synthesis of various pharmaceuticals underscores its importance in drug discovery and development.

Safety and Handling

Methyl 4-methoxyacetoacetate is classified as causing skin and eye irritation.[\[1\]](#) Appropriate personal protective equipment, including safety goggles and gloves, should be worn when handling this chemical. It is a combustible liquid and should be stored away from ignition sources.[\[2\]](#) Refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 4-methoxyacetoacetate | C₆H₁₀O₄ | CID 123500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-甲氧基乙酰乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Methyl 4-methoxyacetoacetate | 41051-15-4 [chemicalbook.com]
- 4. methyl 4-methoxyacetoacetate, 41051-15-4 [thegoodscentcompany.com]
- 5. Methyl 4-methoxyacetoacetate | 41051-15-4 | Benchchem [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. Methyl 4-methoxyacetoacetate(41051-15-4) 1H NMR spectrum [chemicalbook.com]
- 8. Methyl 4-methoxyacetoacetate [webbook.nist.gov]
- 9. 4-甲氧基乙酰乙酸甲酯 97% | Sigma-Aldrich [sigmaaldrich.com]
- To cite this document: BenchChem. [Methyl 4-methoxyacetoacetate IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b150995#methyl-4-methoxyacetoacetate-iupac-name-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com